1,2-Dichloro-4-cyclopropylbenzene
Overview
Description
1,2-Dichloro-4-cyclopropylbenzene is an organic compound with the molecular formula C9H8Cl2. It is characterized by the presence of two chlorine atoms and a cyclopropyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4-cyclopropylbenzene can be synthesized through several methods. One common approach involves the chlorination of 4-cyclopropylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylbenzene derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various cyclopropylbenzene derivatives, while oxidation reactions may produce quinones .
Scientific Research Applications
1,2-Dichloro-4-cyclopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-cyclopropylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: Lacks the cyclopropyl group, making it less sterically hindered.
4-Cyclopropylbenzene: Does not have chlorine atoms, affecting its reactivity and applications.
1,4-Dichloro-2-cyclopropylbenzene: Similar structure but different chlorine atom positions, leading to different chemical properties.
Uniqueness
1,2-Dichloro-4-cyclopropylbenzene is unique due to the combination of chlorine atoms and a cyclopropyl group on the benzene ring. This unique structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications .
Properties
IUPAC Name |
1,2-dichloro-4-cyclopropylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETABDJVXKPWIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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